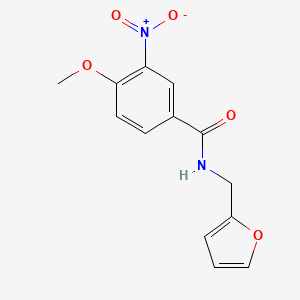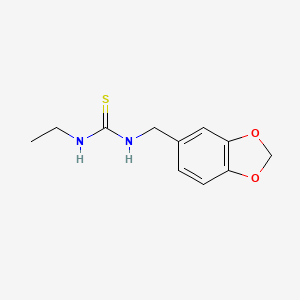
N-(5-bromoquinolin-8-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromoquinolin-8-yl)-4-methylbenzamide: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring substituted with a bromine atom at the 5-position and a benzamide group at the 8-position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromoquinolin-8-yl)-4-methylbenzamide typically involves the bromination of quinoline derivatives followed by amide formation. One common method involves the use of a copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent . The reaction conditions include the use of a cupric catalyst and an alkaline additive for bromination, while a cuprous catalyst combined with a silver additive is used for difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromoquinolin-8-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.
Scientific Research Applications
Chemistry: N-(5-bromoquinolin-8-yl)-4-methylbenzamide is used as a building block in the synthesis of more complex quinoline derivatives.
Biology and Medicine: Quinoline derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and antifungal effects . These compounds are being studied for their potential use in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure makes it a valuable component in the design of optoelectronic materials and fluorescence probes .
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, quinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline-2,4-dione: Used in the synthesis of fused ring systems with biological activities.
N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide: Another quinoline derivative with potential biological activities.
Uniqueness: N-(5-bromoquinolin-8-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the quinoline ring The presence of a bromine atom at the 5-position and a benzamide group at the 8-position provides distinct chemical and biological properties that differentiate it from other quinoline derivatives
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-11-4-6-12(7-5-11)17(21)20-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINBBDPQGXHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)

![2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5710877.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B5710888.png)
![1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea](/img/structure/B5710892.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)
![N-(2-chloropyridin-3-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5710914.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide](/img/structure/B5710938.png)

